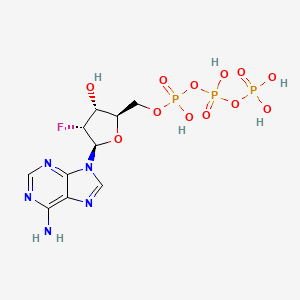

2'-Deoxy-2'-fluoroadenosine triphosphate

Vue d'ensemble

Description

2’-Deoxy-2’-fluoroadenosine triphosphate is a fluorinated derivative of adenosine triphosphate. It is a modified nucleotide that has a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the molecule, making it useful in various scientific and medical applications.

Méthodes De Préparation

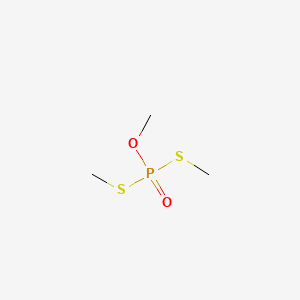

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoroadenosine triphosphate typically involves the fluorination of 2’-deoxyadenosine followed by phosphorylation. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry to introduce the triphosphate group.

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoroadenosine triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesizers and high-throughput purification techniques ensures efficient production.

Types of Reactions:

Substitution Reactions:

Phosphorylation Reactions: The molecule can undergo phosphorylation to form different phosphorylated derivatives.

Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions to yield 2’-Deoxy-2’-fluoroadenosine and inorganic phosphate.

Common Reagents and Conditions:

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

Phosphorylating Agents: Phosphorus oxychloride (POCl3), phosphoramidite reagents.

Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using phosphatases.

Major Products:

2’-Deoxy-2’-fluoroadenosine: Formed by hydrolysis of the triphosphate group.

Phosphorylated Derivatives: Various phosphorylated forms depending on the specific phosphorylation reactions.

Applications De Recherche Scientifique

2’-Deoxy-2’-fluoroadenosine triphosphate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.

Biology: Employed in studies of DNA and RNA synthesis, as it can be incorporated into nucleic acids by polymerases.

Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

Industry: Utilized in the development of diagnostic assays and as a tool in molecular biology research.

Mécanisme D'action

The mechanism of action of 2’-Deoxy-2’-fluoroadenosine triphosphate involves its incorporation into nucleic acids by DNA or RNA polymerases. Once incorporated, the fluorine atom at the 2’ position disrupts normal nucleic acid structure and function, leading to inhibition of nucleic acid synthesis. This can result in the termination of DNA or RNA chain elongation, making it effective in antiviral and anticancer therapies.

Molecular Targets and Pathways:

DNA and RNA Polymerases: The primary targets for incorporation into nucleic acids.

Nucleic Acid Synthesis Pathways: Disruption of these pathways leads to inhibition of cell proliferation and viral replication.

Comparaison Avec Des Composés Similaires

2’-Deoxy-2’-fluoroadenosine triphosphate is unique due to the presence of the fluorine atom at the 2’ position, which imparts distinct properties compared to other nucleotides. Similar compounds include:

2’-Deoxyadenosine triphosphate: Lacks the fluorine modification and has different biochemical properties.

2’-Fluoro-2’-deoxyuridine triphosphate: Another fluorinated nucleotide with different base and sugar modifications.

2’-Fluoro-2’-deoxycytidine triphosphate: Similar fluorine modification but with a different nucleobase.

These comparisons highlight the unique structural and functional attributes of 2’-Deoxy-2’-fluoroadenosine triphosphate, making it a valuable tool in various scientific and medical applications.

Propriétés

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN5O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXCDDWASROAJA-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994203 | |

| Record name | 9-[2-Deoxy-2-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73449-07-7 | |

| Record name | 2'-Fluoro-2'-deoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073449077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[2-Deoxy-2-fluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

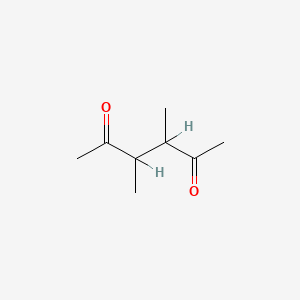

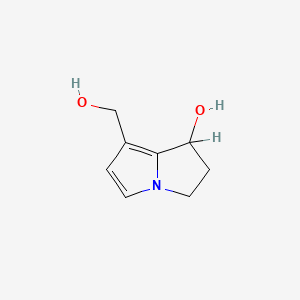

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-Deoxy-2'-fluoroadenosine triphosphate (AfTP) interact with Escherichia coli RNA polymerase, and what are the downstream effects on RNA synthesis?

A1: AfTP acts as both a weak substrate and a mixed-type inhibitor of Escherichia coli RNA polymerase during poly(AU) synthesis. [] While it can be incorporated into the growing RNA strand alongside UTP, the rate of incorporation is less than 1% compared to the natural substrate, ATP. This suggests that the fluorine substitution at the 2' position of the ribose sugar significantly hinders the enzyme's ability to efficiently recognize and utilize AfTP.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate](/img/structure/B1207592.png)

![benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1207601.png)

![6-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B1207607.png)